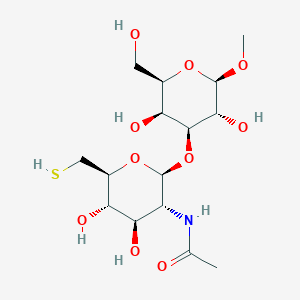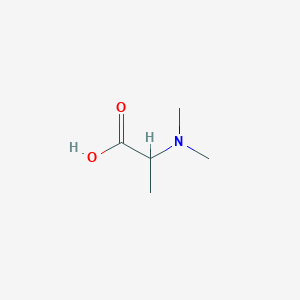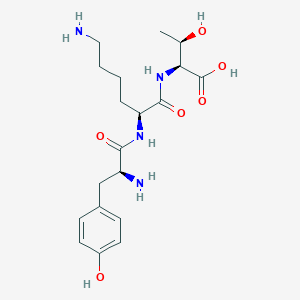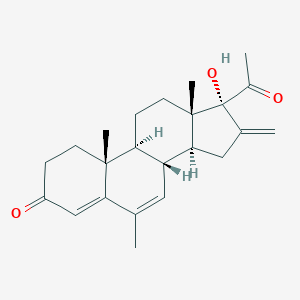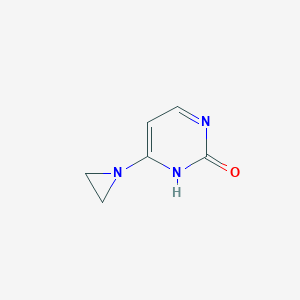
6-(Aziridin-1-yl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aziridin-1-yl)pyrimidin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of nitrogen mustards, which are known for their ability to cross-link DNA and cause cell death.
Wirkmechanismus
The mechanism of action of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one involves the formation of cross-links between DNA strands. The compound contains an aziridine ring, which is a highly reactive three-membered ring that can form covalent bonds with nucleophilic sites on DNA. This leads to the formation of interstrand cross-links, which prevent DNA replication and transcription, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one are primarily related to its ability to cross-link DNA. This leads to the activation of DNA damage response pathways, including the ATM/ATR and p53 pathways. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is activated in response to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Aziridin-1-yl)pyrimidin-2(1H)-one in lab experiments is its high specificity for cancer cells. The compound has been shown to be less toxic to normal cells compared to other chemotherapeutic agents. However, one limitation is its potential for inducing drug resistance in cancer cells. This can limit its effectiveness in long-term treatment.
Zukünftige Richtungen
There are several future directions for research on 6-(Aziridin-1-yl)pyrimidin-2(1H)-one. One area of focus is the development of more potent analogs of the compound. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, research is needed to determine the optimal dosing and administration schedule for the compound in clinical trials. Finally, the potential for drug resistance and ways to overcome it should be further explored.
Synthesemethoden
The synthesis of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethylenimine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-(Aziridin-1-yl)pyrimidin-2(1H)-one has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by cross-linking DNA, which leads to cell death. It has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their effectiveness.
Eigenschaften
CAS-Nummer |
144049-46-7 |
|---|---|
Produktname |
6-(Aziridin-1-yl)pyrimidin-2(1H)-one |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
6-(aziridin-1-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O/c10-6-7-2-1-5(8-6)9-3-4-9/h1-2H,3-4H2,(H,7,8,10) |
InChI-Schlüssel |
PLUDYDNNASPOEE-UHFFFAOYSA-N |
SMILES |
C1CN1C2=CC=NC(=O)N2 |
Kanonische SMILES |
C1CN1C2=CC=NC(=O)N2 |
Synonyme |
2(1H)-Pyrimidinone, 4-(1-aziridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
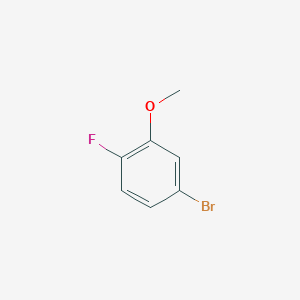
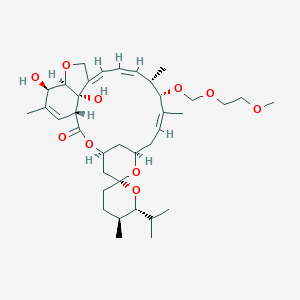
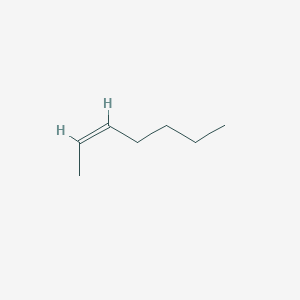
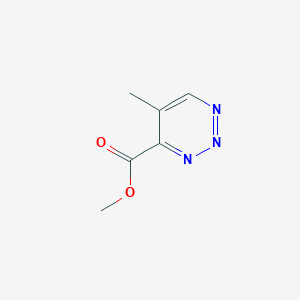
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
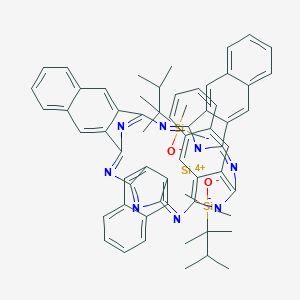
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
